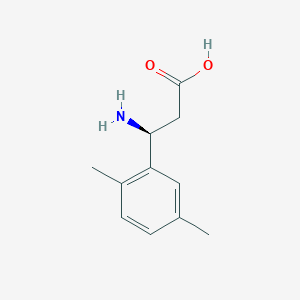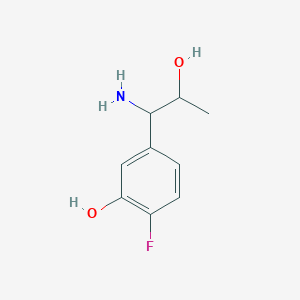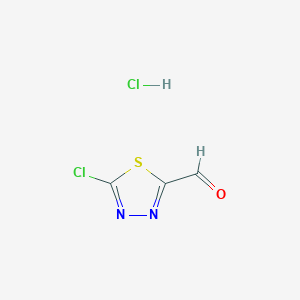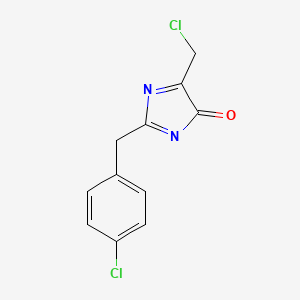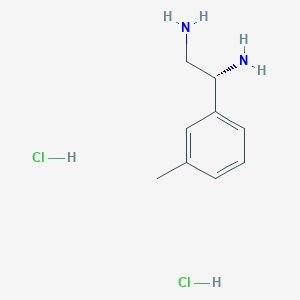
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by the presence of a 3-methylphenyl group attached to an ethane backbone, which is further substituted with two amino groups. The hydrochloride salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methylbenzaldehyde.
Reductive Amination: The 3-methylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using chiral acids or chromatography techniques to obtain the desired (1R)-enantiomer.
Formation of Hydrochloride Salt: The purified (1R)-1-(3-Methylphenyl)ethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral ligand or catalyst in asymmetric synthesis reactions.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(3-Methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.
1-(4-Methylphenyl)ethane-1,2-diamine: A structural isomer with the methyl group at the para position.
Uniqueness:
Chirality: The (1R)-enantiomer exhibits unique stereochemical properties that can lead to different biological activities compared to its (1S)-enantiomer.
Substitution Pattern: The position of the methyl group on the aromatic ring influences the compound’s reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
(1R)-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-3-2-4-8(5-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
OURAUJPRCMMMFR-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


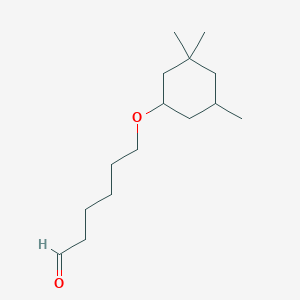
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
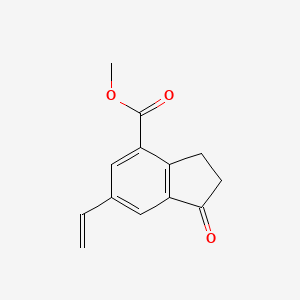
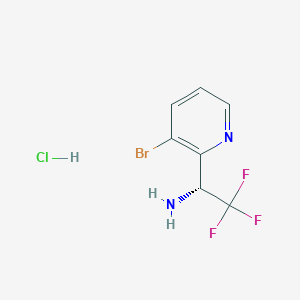

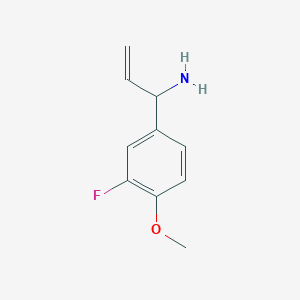

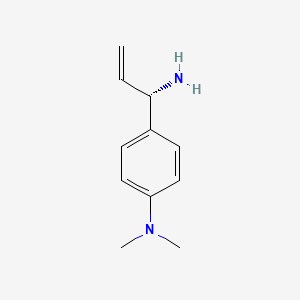
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
